molecular formula C12H15N3O4 B2596056 methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate CAS No. 1421443-44-8

methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate

Cat. No. B2596056
CAS RN: 1421443-44-8
M. Wt: 265.269
InChI Key: BJJCPXHZINXTAF-UHFFFAOYSA-N
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Description

Methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate is a useful research compound. Its molecular formula is C12H15N3O4 and its molecular weight is 265.269. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has demonstrated various methods for synthesizing and characterizing compounds related to "methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate." One study described the preparation and reactions of 2-Methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one, highlighting its biological activity against various bacterial and fungal strains, indicating potential antimicrobial properties (Youssef et al., 2011). Another study focused on the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, elaborating on the synthesis of pyrazolo[5,1-c][1,2,4]triazine derivatives and their potential pharmacological actions (Mironovich & Shcherbinin, 2014).

Biological Activities and Applications

Various synthesized derivatives have shown promising biological activities. For instance, the synthesis of novel fused heterocycles based on Pyrano[2,3-c]pyrazole has been explored, with these compounds demonstrating significant analgesic and anti-inflammatory activities, which could be of interest for pharmaceutical applications (Zaki, 1998). Additionally, the synthesis and anticancer activity of some new Pyrazolo[3,4-d]pyrimidin-4-one derivatives were investigated, providing insights into the compounds' efficacy against the MCF-7 human breast adenocarcinoma cell line, highlighting their potential as anticancer agents (Abdellatif et al., 2014).

Synthesis and Chemical Reactions

Research into the synthesis and reactions of similar heterocyclic compounds provides a foundation for understanding the chemical behavior and potential applications of "this compound." For example, studies on the synthesis of 8-Aryl(alkyl)-6-selenoxo-6H-1,9-dioxa-7-aza-cyclopenta[a]naphthalen-3-ones under solvent-free conditions at ambient temperature show the versatility of oxazine derivatives in synthesizing compounds with potential antibacterial and cancer screening applications (Abreshteh et al., 2021).

properties

IUPAC Name

methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-18-12(17)8-6-14(7-8)10(16)9-5-13-15-3-2-4-19-11(9)15/h5,8H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJCPXHZINXTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)C(=O)C2=C3N(CCCO3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.